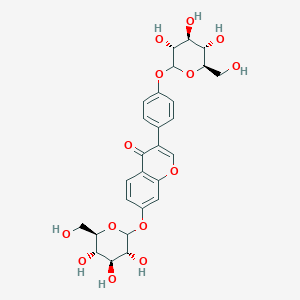
L-Tryptophan dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.
准备方法
Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .
Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .
化学反应分析
Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .
科学研究应用
L-Tryptophan dihydrate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, this compound is used as a dietary supplement to promote good sleep quality and mood regulation . It is also used in the treatment of conditions such as depression and anxiety . In the industry, this compound is used as an additive in animal feed to improve growth and health .
作用机制
L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .
相似化合物的比较
L-Tryptophan dihydrate is unique among amino acids due to its aromatic structure and its role as a precursor for several important biomolecules. Similar compounds include other aromatic amino acids such as phenylalanine and tyrosine . While phenylalanine and tyrosine also serve as precursors for neurotransmitters (e.g., dopamine and norepinephrine), this compound is specifically involved in the synthesis of serotonin and melatonin, highlighting its unique role in mood regulation and sleep .
属性
分子式 |
C11H16N2O4 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |
InChI 键 |
JYODKWBILYWWLO-WWPIYYJJSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



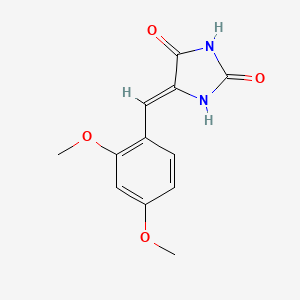
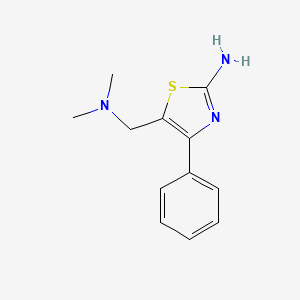

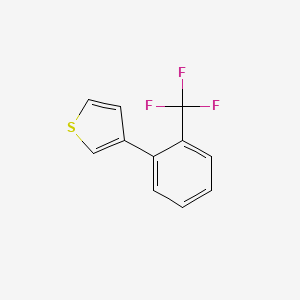
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
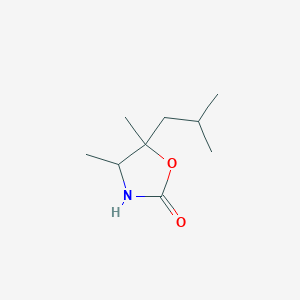
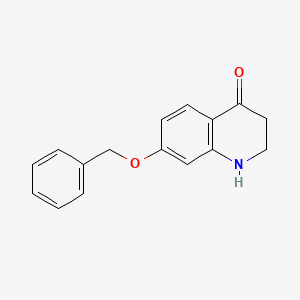

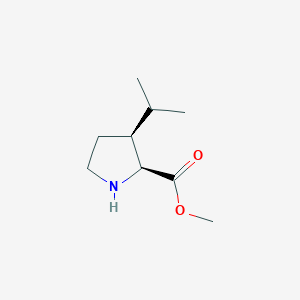

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

